molecular formula C12H4Cl4O B1345144 2,3,6,8-Tetrachlorodibenzofuran CAS No. 57117-37-0

2,3,6,8-Tetrachlorodibenzofuran

Cat. No. B1345144
CAS RN: 57117-37-0
M. Wt: 306 g/mol
InChI Key: SPMZHWVRMWWTSY-UHFFFAOYSA-N
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Description

2,3,6,8-Tetrachlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . CDFs are not deliberately produced by industry but are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Synthesis Analysis

The synthesis of tetrachlorodibenzofuran isomers, including 2,3,6,8-Tetrachlorodibenzofuran, has been reported and identified by capillary column gas chromatography mass spectrometry . The detailed reaction mechanisms between TCDF and CH radical have been systematically investigated employing the B3LYP method of density functional theory (DFT) in combination with the atoms in molecules (AIM) theory and ab initio molecular dynamics .


Molecular Structure Analysis

The molecular formula of 2,3,6,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its molecular weight is 306.0 g/mol . The InChIKey is SPMZHWVRMWWTSY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanisms between TCDF and CH radical have been systematically investigated . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .


Physical And Chemical Properties Analysis

2,3,6,8-Tetrachlorodibenzofuran has a molecular weight of 306.0 g/mol . Its molecular formula is C12H4Cl4O . The InChIKey is SPMZHWVRMWWTSY-UHFFFAOYSA-N .

Scientific Research Applications

Metabolic Pathways and Biliary Metabolites

Researchers have investigated the metabolism of 2,3,7,8-tetrachlorodibenzofuran (TCDF), revealing major biliary metabolites like 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran in rats. These findings help understand metabolic pathways and potential effects on organisms (Burka, McGown, & Tomer, 1990).

Teratogenic Effects in Mice

TCDF has been studied for its teratogenic effects in mice, where it caused dose-related increases in defects like cleft palates and hydronephrotic kidneys in offspring. This highlights its potential risks and biological impact (Weber, Lamb, Harris, & Moore, 1984).

Pharmacokinetics Across Species

A physiological model was developed to describe the distribution of TCDF in rats, mice, and monkeys, revealing significant concentration in the liver and fat tissues. This research provides crucial insights into the pharmacokinetics and distribution of TCDF in different species (King, Dedrick, Collins, Matthews, & Birnbaum, 1983).

Metabolic Fate in Rainbow Trout

The metabolism and excretion patterns of TCDF in rainbow trout were studied to assess environmental risks. The research indicated a biphasic elimination pattern and the presence of significant amounts of water-soluble metabolites in bile and liver (Maślanka, Steward, Pangrekar, Kumar, & Sikka, 1992).

Environmental Fate and Bioavailability

Studies on the environmental fate of TCDF focused on its bioavailability and long-term effects in lake ecosystems. It was found that TCDF rapidly redistributes to bottom sediments, with implications for its bioavailability to aquatic organisms (Currie, Fairchild, Holoka, & Muir, 2000).

Analytical Methodology

Analytical Methodology

The development of advanced analytical methodologies for detecting TCDF has been a significant area of research. Techniques like gas chromatography combined with mass spectrometry have been employed to achieve low detection limits, enhancing the ability to monitor and assess the presence of TCDF in various matrices (Korfmacher, Mitchum, Hileman, & Mazer, 1983).

Mechanism of Action

The mechanism of action of 2,3,6,8-Tetrachlorodibenzofuran involves binding to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Safety and Hazards

2,3,6,8-Tetrachlorodibenzofuran is a type of chlorinated dibenzofuran (CDF), a family of chemicals that contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . These chemicals are not deliberately produced by industry but are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . They are known to have varying harmful health and environmental effects .

Future Directions

Theoretical investigations on the reaction mechanisms between 2,3,7,8-Tetrachlorodibenzofuran and the methylidyne radical have been carried out . These investigations provide insights into the potential role of the methylidyne radical in the transformation of 2,3,7,8-Tetrachlorodibenzofuran .

properties

IUPAC Name

2,3,6,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-7-6-3-8(14)9(15)4-11(6)17-12(7)10(16)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMZHWVRMWWTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205754
Record name 2,3,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57117-37-0
Record name 2,3,6,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZLJ7S7VBK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions that 2,3,7,8-tetrachlorodibenzofuran (TCDF) induces CYP1A1 activity in fish, but what about the closely related 2,3,6,8-TCDF?

A1: Interestingly, while 2,3,7,8-TCDF acts as a strong inducer of CYP1A1 mRNA, protein, and catalytic activity in scup (Stenotomus chrysops), 2,3,6,8-TCDF does not elicit the same response. Even at relatively high doses (10 or 50 nmol/kg), 2,3,6,8-TCDF showed no induction of CYP1A1 in the study []. This suggests that the specific chlorine substitution pattern on the dibenzofuran molecule plays a crucial role in determining its ability to induce CYP1A1 activity in this fish species. This highlights the importance of structure-activity relationships in toxicology.

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